

Application Notes and Protocols for IK-175 in In Vitro Studies

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Compound of Interest

Compound Name: *IK-175*

Cat. No.: *B11937301*

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These application notes provide a comprehensive guide for the in vitro investigation of **IK-175**, a selective inhibitor of the Aryl Hydrocarbon Receptor (AHR). The following sections detail the mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experimental assays.

Introduction to IK-175

IK-175 is an orally bioavailable small molecule that acts as a selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1] The AHR is a ligand-activated transcription factor that plays a critical role in regulating immune responses. In the tumor microenvironment, the AHR pathway can be activated by various ligands, such as kynurenine, leading to immunosuppression and tumor progression.[2][3][4] By inhibiting AHR, **IK-175** aims to reverse this immunosuppressive state, thereby promoting an anti-tumor immune response. In preclinical studies, **IK-175** has been shown to inhibit AHR activity in cells from various species, including humans, monkeys, rats, and mice.[5] This inhibition leads to a decrease in the expression of AHR target genes, such as Cytochrome P450 1A1 (CYP1A1) and Interleukin-22 (IL-22), and a shift towards a pro-inflammatory cytokine profile, including increased production of IL-2.[5]

Quantitative Data: IK-175 Inhibitory Activity

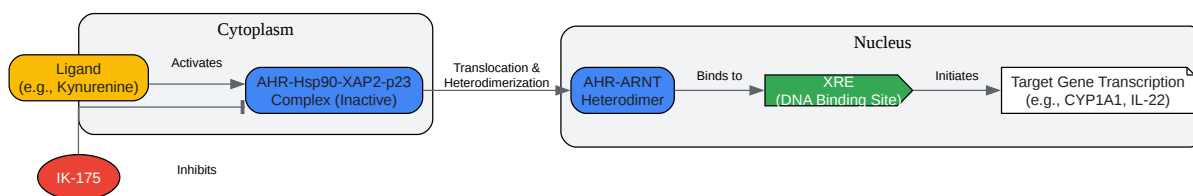
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **IK-175** in various in vitro assays. This data provides a quantitative measure of the compound's

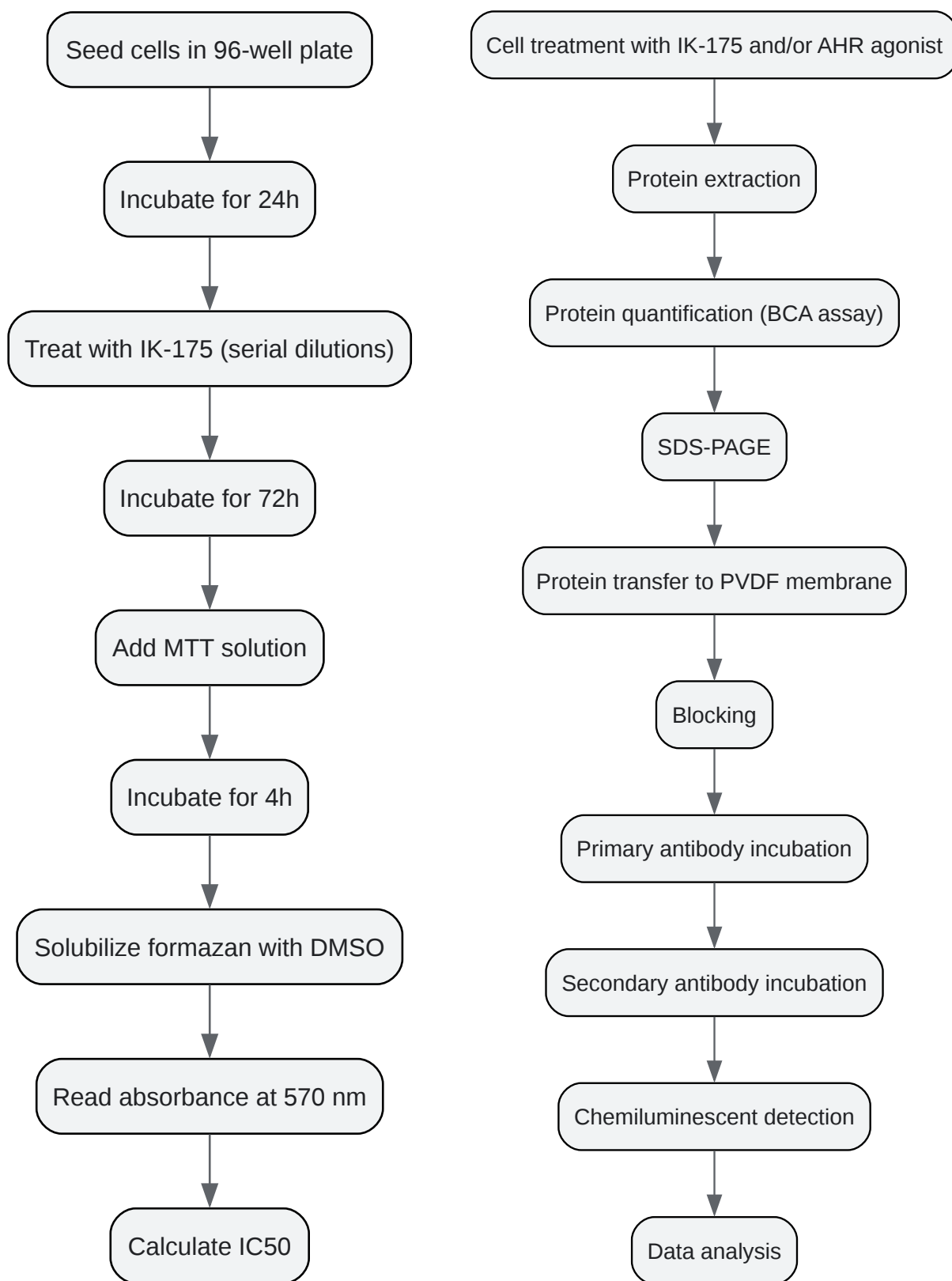
potency in inhibiting AHR signaling and its downstream effects.

Assay Description	Cell Type/System	Target	IC50 Value
AHR Antagonist Activity	Human and rodent cell lines	AHR	~35-150 nM
CYP1A1 Gene Expression	Activated human T cells	CYP1A1	11 nM
IL-22 Gene Expression	Activated human T cells	IL-22	30 nM
IL-22 Cytokine Production	Activated human T cells	IL-22	7 nM
CYP1B1 Gene Expression	Cynomolgus monkey PBMCs	CYP1B1	6.2 nM
Cyp1a1 Activity	Rat hepatoma cell line (H411E)	AHR	151 nM

Signaling Pathway

The following diagram illustrates the canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway and the mechanism of action of **IK-175**. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the AHR complex translocates to the nucleus, where it heterodimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the DNA, initiating the transcription of target genes. **IK-175**, as an AHR antagonist, binds to AHR and prevents its activation and subsequent nuclear translocation, thereby inhibiting the transcription of downstream target genes.





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